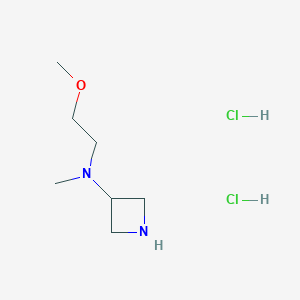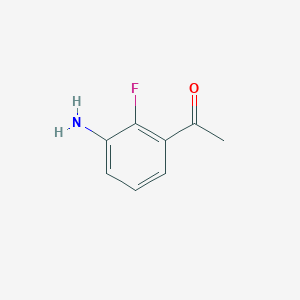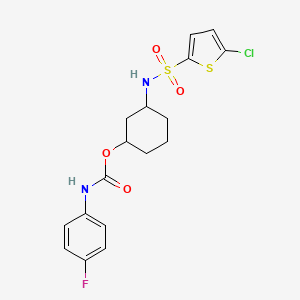
(4-(((6-シクロブチルピリミジン-4-イル)オキシ)メチル)ピペリジン-1-イル)(テトラヒドロ-2H-ピラン-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule. This compound's structure includes a pyrimidine ring, a piperidine ring, and a tetrahydropyran ring, indicating its potential for diverse chemical reactivity and biological applications.
科学的研究の応用
The compound is utilized in various fields:
Chemistry: : As a precursor for synthesizing more complex molecules.
Biology: : In studies of molecular interactions and as a potential enzyme inhibitor.
Medicine: : Investigated for its therapeutic properties, including potential antiviral or anticancer activities.
Industry: : Used in material science for developing new polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Cyclobutylpyrimidine Formation: : This involves the creation of a pyrimidine ring with a cyclobutyl substituent.
Pyrimidine to Piperidine Conversion: : The next step entails linking the pyrimidine ring to a piperidine ring via an oxy-methyl group.
Final Coupling: : The last step couples the piperidine derivative with a tetrahydropyran ring to form the final product.
Reagents often used in these reactions include:
Pyrimidine precursors
Cyclobutyl bromide
Piperidine and its derivatives
Tetrahydropyran and related solvents
Various catalysts to facilitate coupling reactions
Industrial Production Methods
In industrial settings, the synthesis would be scaled up, requiring optimization of reaction conditions to ensure yield and purity. This involves:
High-pressure reactors for precise control of reaction parameters
Continuous flow systems to manage heat and reaction time effectively
Advanced purification methods, such as chromatography and crystallization
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the piperidine and pyran rings.
Reduction: : Reduction reactions could target the same rings, leading to more saturated derivatives.
Substitution: : Various substitutions can occur on the pyrimidine ring, impacting the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, permanganates
Reducing Agents: : Sodium borohydride, lithium aluminium hydride
Substitution Reactions: : Halogenation or alkylation agents
Major Products
Reactions typically yield derivatives with modified chemical or physical properties, often investigated for enhanced biological activity or improved industrial applications.
作用機序
The compound exerts its effects primarily through its interactions with specific molecular targets, such as enzymes or receptors:
Molecular Targets: : Often binds to active sites of enzymes, blocking their activity.
Pathways: : Inhibits pathways critical for cell survival, which can be exploited in cancer treatment.
類似化合物との比較
Similar compounds often include:
Substituted Pyrimidines: : Known for their roles in DNA/RNA base analogs.
Piperidine Derivatives: : Common in pharmaceuticals due to their structural flexibility.
Tetrahydropyran Rings: : Frequently found in natural products with biological activity.
The uniqueness of (4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone lies in the combination of these three ring systems, offering a novel scaffold for drug design or material science.
There you go! Quite a deep dive into this fascinating compound.
特性
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-20(17-6-10-25-11-7-17)23-8-4-15(5-9-23)13-26-19-12-18(21-14-22-19)16-2-1-3-16/h12,14-17H,1-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMIARNBPHABAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385196.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2385197.png)
![2-[7-(4-chlorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide](/img/structure/B2385201.png)



![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)

